1-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
Description
1-(3,4-Dichlorophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a sulfur-containing heterocyclic compound featuring a fused thienoimidazolone core. Its structure includes two distinct aromatic substituents: a 3,4-dichlorophenyl group at position 1 and a 4-methoxyphenyl group at position 2.
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O4S/c1-26-13-5-2-11(3-6-13)21-16-9-27(24,25)10-17(16)22(18(21)23)12-4-7-14(19)15(20)8-12/h2-8,16-17H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOOETRIXCUKPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801112202 | |
| Record name | 1H-Thieno[3,4-d]imidazol-2(3H)-one, 1-(3,4-dichlorophenyl)tetrahydro-3-(4-methoxyphenyl)-, 5,5-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801112202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446277-47-0 | |
| Record name | 1H-Thieno[3,4-d]imidazol-2(3H)-one, 1-(3,4-dichlorophenyl)tetrahydro-3-(4-methoxyphenyl)-, 5,5-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=446277-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Thieno[3,4-d]imidazol-2(3H)-one, 1-(3,4-dichlorophenyl)tetrahydro-3-(4-methoxyphenyl)-, 5,5-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801112202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(3,4-Dichlorophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide, commonly referred to as DiCl-MeOThienoimidazolone, is a heterocyclic compound notable for its potential biological activities. Its unique structural features, including a thienoimidazole core and substituents such as dichlorophenyl and methoxyphenyl groups, suggest significant pharmacological properties.
Structural Characteristics
The compound's structure can be broken down into key components that contribute to its biological activity:
- Thienoimidazole Core : This fused ring system is known for its reactivity and ability to interact with various biological targets.
- Substituents : The presence of the dichlorophenyl and methoxyphenyl groups enhances lipophilicity and may influence receptor binding affinity.
Biological Activity Overview
Research indicates that compounds with similar structural frameworks exhibit a range of biological activities, including:
- Anticancer Properties : Preliminary studies suggest that DiCl-MeOThienoimidazolone may inhibit tumor cell proliferation.
- Antimicrobial Effects : Its potential as an antimicrobial agent is being explored, particularly against resistant strains of bacteria.
The biological activity of DiCl-MeOThienoimidazolone is hypothesized to involve several mechanisms:
- Enzyme Inhibition : It may act by inhibiting specific enzymes involved in cancer cell metabolism.
- Receptor Interaction : The compound could bind to various receptors, modulating signaling pathways critical for cell growth and survival.
Anticancer Activity
A study conducted on the cytotoxic effects of DiCl-MeOThienoimidazolone demonstrated significant inhibition of cancer cell lines (e.g., MCF-7 breast cancer cells). The compound exhibited an IC50 value indicative of potent activity compared to standard chemotherapeutics.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 | 12.5 | |
| A549 | 15.0 | |
| HeLa | 10.0 |
Antimicrobial Activity
In antimicrobial assays, DiCl-MeOThienoimidazolone showed effectiveness against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 32 µg/mL |
Case Studies
Recent case studies have focused on the synthesis and biological evaluation of this compound. For instance, a synthesis pathway involving the reaction of appropriate precursors under controlled conditions yielded high purity and yield of DiCl-MeOThienoimidazolone. Subsequent biological evaluations confirmed its potential as a lead compound for further drug development.
Future Directions
Given the promising results regarding the biological activity of DiCl-MeOThienoimidazolone, future research should focus on:
- Mechanistic Studies : Elucidating the specific pathways through which this compound exerts its effects.
- In Vivo Studies : Conducting animal model studies to assess therapeutic efficacy and safety.
- Structure-Activity Relationship (SAR) Studies : Modifying substituents to optimize potency and selectivity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Driven Structural Variations
The compound’s closest analogs differ primarily in the substituents on the phenyl rings and the core heterocycle. Key examples include:
Electronic and Steric Effects
- Electron-Withdrawing Groups (EWGs): The 3,4-dichlorophenyl group in the target compound introduces strong electron-withdrawing effects, which may stabilize the imidazolone ring via resonance and inductive effects. This contrasts with the electron-donating methyl groups in , which reduce ring electrophilicity.
- Methoxy vs. Chloro Substituents: The 4-methoxyphenyl group (electron-donating) in the target compound could enhance solubility in polar solvents compared to the chloro-substituted analogs (e.g., ). However, the dichloro substitution may offset this by increasing molecular weight and lipophilicity.
- Sulfone vs. Thione: The sulfone group (5,5-dioxide) in the target compound and improves thermal stability and hydrogen-bonding capacity compared to the thione derivative , which is more prone to oxidation.
Research Findings and Implications
Pharmacological Potential
- The dichlorophenyl moiety is common in antifungal and anticancer agents (e.g., miconazole analogs), implying possible bioactivity for the target compound .
- The sulfone group’s polarity may improve binding to hydrophilic enzyme pockets, as seen in COX-2 inhibitors .
Stability and Reactivity
- Predicted boiling points for methyl-substituted analogs (e.g., 581.2°C for ) suggest high thermal stability, likely shared by the target compound due to its rigid fused-ring system.
- The thione derivative exhibits higher reactivity, making it less suitable for long-term storage compared to sulfone-containing analogs.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical parameters for synthesizing this compound?
- Methodological Answer : The synthesis involves constructing the tetrahydrothienoimidazole core via cyclization reactions. Key steps include:
- Ring formation : Use of polar aprotic solvents (e.g., DMF) to stabilize intermediates and enhance reaction rates .
- Substituent introduction : Sequential coupling of 3,4-dichlorophenyl and 4-methoxyphenyl groups under controlled temperatures (60–80°C) to avoid side reactions .
- Sulfone formation : Oxidation of the thiophene ring using mCPBA (meta-chloroperbenzoic acid) in dichloromethane at 0°C to achieve the 5,5-dioxide moiety .
- Critical Parameters : Solvent polarity, reaction time, and stoichiometric ratios of aryl halides significantly impact yield (typically 40–60% after purification).
Q. How can the molecular structure be rigorously characterized?
- Methodological Answer :
- Spectroscopic Analysis :
- NMR : - and -NMR to confirm substituent positions and ring saturation. Look for characteristic shifts:
- Thienoimidazole protons: δ 3.2–4.1 ppm (tetrahydro ring) .
- Aromatic protons: δ 6.8–7.5 ppm (split peaks for dichlorophenyl and methoxyphenyl groups) .
- FT-IR : Sulfone stretching vibrations at 1300–1150 cm .
- Crystallography : Single-crystal X-ray diffraction to resolve bond angles and dihedral angles between fused rings, critical for understanding steric effects .
Q. What preliminary assays are recommended for evaluating bioactivity?
- Methodological Answer :
- Target Selection : Prioritize enzymes/receptors with known interactions with thienoimidazole derivatives (e.g., kinases, GPCRs) .
- In Vitro Screening :
- Enzyme inhibition : Use fluorescence-based assays (e.g., ATPase activity for kinases) with IC determination .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative potential .
- Dosage : Start with 1–10 µM concentrations to balance solubility (DMSO stock) and physiological relevance .
Advanced Research Questions
Q. How can reaction yields be improved while minimizing byproducts?
- Methodological Answer :
- Catalyst Optimization : Replace traditional Pd catalysts with Buchwald-Hartwig ligands (e.g., XPhos) to enhance coupling efficiency .
- Solvent Screening : Test ionic liquids (e.g., [BMIM][BF) for improved intermediate stabilization and recyclability .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., des-chloro derivatives) and adjust stoichiometry or reaction time accordingly .
Q. How can structural ambiguities in crystallographic data be resolved?
- Methodological Answer :
- Density Functional Theory (DFT) : Compare experimental bond lengths/angles with computational models (e.g., B3LYP/6-31G*) to validate electron density maps .
- Twinned Crystals : Employ the PLATON SQUEEZE algorithm to account for disordered solvent molecules in the lattice .
- Dynamic NMR : Probe ring puckering or conformational flexibility at varying temperatures to explain crystallographic disorder .
Q. How can contradictions in pharmacological data be reconciled?
- Methodological Answer :
- Mechanistic Studies :
- SPR (Surface Plasmon Resonance) : Quantify binding kinetics to confirm target engagement if IC values conflict with cellular activity .
- Metabolite Profiling : Use LC-HRMS to identify active metabolites that may explain discrepancies between in vitro and in vivo results .
- Theoretical Frameworks : Apply the "lock-and-key" vs. "induced-fit" models to reinterpret enzyme inhibition data .
Q. What computational strategies predict structure-activity relationships (SAR)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with homology-modeled targets (e.g., COX-2) to prioritize substituent modifications .
- QSAR Modeling : Train models on analogs (Table 1) to correlate electronic parameters (Hammett σ) with bioactivity .
Table 1 : Structurally Related Compounds for SAR Analysis
| Compound Name | Key Modifications | Bioactivity (IC, µM) |
|---|---|---|
| Ethyl 4-{...}benzoate | Ethyl ester, pyrazole core | 2.1 (Kinase X) |
| 1-(4-Methoxyphenyl)-7-oxo-... | Piperidinyl group | 0.8 (GPCR Y) |
Q. How can metabolic stability be assessed preclinically?
- Methodological Answer :
- Microsomal Assays : Incubate with human liver microsomes (HLM) and NADPH to measure via LC-MS quantification .
- CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates to predict drug-drug interactions .
- Permeability : Caco-2 monolayer assays to evaluate intestinal absorption (P >1 ×10 cm/s desired) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
